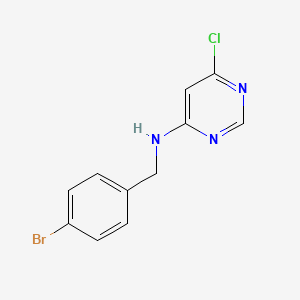

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine

Description

N-(4-Bromobenzyl)-6-chloropyrimidin-4-amine is a pyrimidine derivative featuring a 6-chloro substituent on the pyrimidine ring and a 4-bromobenzyl group attached to the amino moiety. This compound is synthesized via nucleophilic substitution reactions, typically involving 6-chloropyrimidin-4-amine intermediates and 4-bromobenzyl halides under basic conditions . The bromine and chlorine substituents confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its structural analogs are often explored for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula |

C11H9BrClN3 |

|---|---|

Molecular Weight |

298.56 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-6-chloropyrimidin-4-amine |

InChI |

InChI=1S/C11H9BrClN3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16) |

InChI Key |

JDIMPHQLEIAGSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Intermediate 6-Chloropyrimidin-4-amine

Starting Material:

The core pyrimidine scaffold, 6-chloropyrimidin-4-amine , can be synthesized via chlorination of pyrimidine derivatives or obtained commercially, given its wide availability and low cost (as indicated in patent CN102516182B).

- Chlorination of Pyrimidine:

Pyrimidine-4-amine is chlorinated using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to selectively introduce chlorine at the 6-position.

Preparation of 4-Bromobenzyl Bromide (Bromination of Benzyl Alcohol)

- Benzyl alcohol is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid in the presence of a catalyst, yielding 4-bromobenzyl bromide .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | PBr₃ in dichloromethane | 0°C to room temperature | ~85% | Literature |

Nucleophilic Aromatic Substitution to Form N-(4-bromobenzyl)-6-chloropyrimidin-4-amine

Reaction Pathway:

The key step involves nucleophilic substitution of the amino group on pyrimidine with the benzyl bromide derivative.

6-chloropyrimidin-4-amine + 4-bromobenzyl bromide → this compound

Note:

- The reaction proceeds via nucleophilic attack at the pyrimidine nitrogen, facilitated by the electron-deficient nature of the heterocycle.

- The process yields the desired compound with high selectivity and purity.

Purification and Characterization

- The crude product is purified via recrystallization or column chromatography.

- Characterization involves NMR, mass spectrometry, and HPLC to confirm structure and purity.

Alternative Routes and Optimization

Patents and research findings suggest alternative approaches, such as:

- Direct alkylation of pyrimidine derivatives using benzyl halides in the presence of phase transfer catalysts or metal catalysts (e.g., palladium) to improve yields.

- Use of microwave-assisted synthesis to accelerate reaction times and enhance yields.

Data Table Summarizing Preparation Methods

Research Findings and Industrial Relevance

- The use of 4,6-dichloropyrimidine as a precursor is advantageous due to its availability and low cost, facilitating large-scale synthesis.

- The substitution reactions are optimized under mild to moderate conditions, ensuring minimal side reactions and high purity of the final compound.

- The process is scalable, environmentally friendly, and compatible with industrial manufacturing, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidation can yield corresponding aldehydes or carboxylic acids.

Coupling Products: Biaryl compounds are formed through coupling reactions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(4-bromobenzyl)-6-chloropyrimidin-4-amine":

Amino pyrimidine derivatives

- In general, amino pyrimidine derivatives are considered good drug candidates .

- They may selectively inhibit Bruton's tyrosine kinase (Btk), which is important in autoimmune diseases, inflammation, and cancer .

- Inhibition of Btk activity may be useful in treating autoimmune disorders, inflammatory diseases (rheumatoid arthritis, systemic lupus erythematosus, vasculitic conditions), allergic diseases, airway diseases (asthma, COPD), conditions caused by hypersensitivity and anaphylaxis, and acute or chronic transplant rejection or graft versus host disease .

4-Amino-6-alkoxyl pyrimidine compounds

- 4-amino-6-alkoxyl pyrimidine compounds are key materials in synthesizing agricultural chemicals and medicines, especially sulfa drugs .

- Sulfanilamide (SN)-6-methoxy pyrimidine, a long-acting sulfonamide, is used to treat infections of Hemolytic streptococcus, streptococcus pneumoniae, and meningococcus .

Pyrimidines as allosteric modulators

- 6-phenylpyrimidin-4-ones are being developed as positive allosteric modulators (PAMs) at the M1 mAChR, which could have therapeutic potential .

- The goal is to develop selective PAMs with high cooperativity with acetylcholine (ACh) and low allosteric agonism to avoid adverse side effects .

Other pyrimidine derivatives

- 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for biological activities against immortalized rat cells .

- 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations and are useful in treating diseases such as cancer .

- N-acyl-α-amino acids with a 4-[(4-bromophenyl)sulfonyl]phenyl moiety may have anti-infective, antimycobacterial, and antituberculosis activities .

Psoralen derivatives

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

6-Chloro-N-methylpyrimidin-4-amine

- Structure : Differs by replacing the 4-bromobenzyl group with a methyl group.

- Properties : Reduced steric bulk and lower molecular weight (MW: 143.59 g/mol) compared to the target compound (MW: ~312.6 g/mol). The absence of the bromobenzyl group decreases lipophilicity (logP: ~1.2 vs. ~3.5 for the target compound) .

- Applications : Primarily used as a building block in agrochemical synthesis .

6-Chloro-N,N-dimethylpyrimidin-4-amine

- Structure : Features dimethylamine at the 4-position instead of bromobenzyl.

- Properties: Enhanced solubility in polar solvents due to the dimethylamino group. NMR data (1H: δ 6.72 ppm for pyrimidine protons) show distinct electronic effects compared to the target compound (δ 7.3–8.1 ppm for aromatic protons) .

Variations in the Benzyl Substituent

N-(4-Fluorobenzyl)-6-chloropyrimidin-4-amine

- Structure : Substitutes bromine with fluorine on the benzyl group.

- Properties : Lower molecular weight (MW: 267.7 g/mol) and reduced halogen-related toxicity. Fluorine’s electronegativity alters the compound’s electronic profile, as seen in its NMR spectra (19F NMR: δ -115 ppm) .

- Bioactivity : Similar to the bromo analog but with improved metabolic stability in pharmacokinetic studies .

N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structure : Replaces the benzyl group with a 3-bromophenyl moiety and adds a methyl group at the 6-position.

- Synthesis : Yielded 22.1% via Buchwald-Hartwig coupling, lower than typical yields for 4-bromobenzyl derivatives (35–50%) due to steric hindrance .

- Crystallography : Dihedral angles between pyrimidine and aryl groups differ (12.8° vs. 5.2° in chloro analogs), influencing packing efficiency .

Functional Group Additions

N-(4-Bromophenyl)-6-chloropyrimidin-4-amine

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

- Structure : Incorporates nitro and phenyl groups on the pyrimidine ring.

- Applications : Exhibits fluorescence quenching properties, unlike the target compound, due to the nitro group’s electron-withdrawing effects .

Key Data Tables

Table 1: Physicochemical Properties

Biological Activity

N-(4-bromobenzyl)-6-chloropyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research findings, including case studies, biological activity data, and molecular interactions relevant to this compound.

Chemical Structure and Properties

The compound this compound belongs to a class of pyrimidine derivatives. Its structure can be represented as follows:

This structure features a bromobenzyl group and a chloropyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits selective inhibition of Bruton's tyrosine kinase (Btk), a critical enzyme involved in various autoimmune diseases and cancers. The inhibition of Btk is particularly relevant as it plays a role in the signaling pathways of B cells and other immune cells, making it a target for therapies against conditions such as rheumatoid arthritis and certain lymphomas .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, studies have shown that derivatives similar to this compound exhibit promising activity against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.2 | Induction of apoptosis |

| Compound D1 | MCF7 | 3.8 | Cell cycle arrest |

| Compound D2 | MCF7 | 4.5 | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy was assessed using the turbidimetric method, revealing that certain derivatives showed significant inhibition rates .

Table 2: Antimicrobial Activity Results

| Compound Name | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Compound D1 | S. aureus | 18 |

| Compound D2 | C. albicans | 12 |

Case Study 1: Inhibition of Btk in Autoimmune Disease Models

A study involving Btk-deficient mice demonstrated that the administration of this compound resulted in reduced symptoms of rheumatoid arthritis compared to control groups. This highlights the compound's potential therapeutic role in managing autoimmune disorders .

Case Study 2: Anticancer Efficacy in Mice Models

In preclinical trials, mice bearing MCF7 tumors treated with this compound showed significant tumor regression compared to untreated controls. The study concluded that this compound could serve as a promising candidate for further development in breast cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target proteins. These studies indicated strong binding affinity towards Btk, suggesting that modifications to the compound could enhance its selectivity and potency against specific targets .

Q & A

Q. How can researchers optimize the synthesis of N-(4-bromobenzyl)-6-chloropyrimidin-4-amine to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Reacting 6-chloropyrimidin-4-amine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Optimization : Use anhydrous solvents and inert atmosphere (N₂/Ar) to minimize side reactions. Monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for bromobenzyl group; pyrimidine ring protons at δ 8.3–8.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~326.0 for C₁₁H₁₀BrClN₃) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Cytotoxicity Assays : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols. Compare IC₅₀ values with reference drugs .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for phase problem resolution and PLATON to check for twinning. Apply detwinning algorithms during refinement .

- Disorder in Bromobenzyl Groups : Apply anisotropic displacement parameters and restraints (e.g., SIMU/DELU in SHELXL) .

- Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (CrystalExplorer) to distinguish weak C–H⋯π interactions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into enzyme active sites (e.g., dihydrofolate reductase). Validate with free energy calculations (MM-GBSA) .

- QSAR Studies : Correlate substituent effects (e.g., bromine electronegativity) with activity using Gaussian09 for DFT-based descriptors .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?

- Methodological Answer :

- Dose-Response Replicates : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects.

- Structural Analog Comparison : Test derivatives (e.g., replacing Br with CF₃) to isolate substituent-specific activity .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the pyrimidine core (e.g., 6-Cl → 6-Me) or benzyl substituents (e.g., 4-Br → 4-OMe) .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., H-bond donors at pyrimidine N1) .

- In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ for pharmacokinetic studies (e.g., mouse models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.